3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane
Description
Propriétés
IUPAC Name |
3-imidazol-1-yl-1-oxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-11(8-12-3-1)6-10(7-15-11)14-5-4-13-9-14/h4-5,9-10,12H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDLUVWCGALWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CO2)N3C=CN=C3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane
- CAS Number : 87075-24-9
- Molecular Formula : C₁₅H₁₆Br₂N₄O₄
- Molecular Weight : 476.12 g/mol
The biological activity of 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane can be attributed to its interaction with various biological targets, primarily through the imidazole moiety, which is known for its role in enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that compounds containing imidazole rings often act as inhibitors for several enzymes, including farnesyltransferase (FT), which is crucial in cancer cell proliferation. For instance, analogs of imidazole have demonstrated potent inhibitory effects against FT with IC50 values in the nanomolar range, suggesting that 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane may exhibit similar properties .
Anticancer Activity
One of the most promising areas of research for this compound is its potential anticancer activity. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, compounds with similar spiro structures have been reported to demonstrate significant antitumor activity in various cancer models .
Antimicrobial Properties
There is also emerging evidence that 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane exhibits antimicrobial properties. The unique structure allows it to interact with bacterial membranes or essential enzymes, disrupting their function and leading to cell death .
Research Findings and Case Studies
Applications De Recherche Scientifique
Biological Activities
The compound exhibits promising biological activities, particularly in enzyme interactions and protein binding studies. Its unique spirocyclic structure allows it to fit into specific binding sites on proteins, which may lead to the inhibition or modification of their activity. This characteristic positions it as a candidate for further research in drug development.
Enzyme Interaction Studies
Interaction studies involving 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane focus on its binding affinity with various biological macromolecules. Research indicates that the compound can influence enzyme activity and cellular pathways, suggesting potential roles in modulating metabolic processes or signaling pathways.
The potential pharmacological applications of 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane are significant, particularly in the development of new therapeutic agents. Its ability to interact with specific targets in biological systems makes it a valuable candidate for drug discovery.
Drug Development
The compound's interactions with enzymes and proteins suggest that it could serve as a lead compound for developing novel drugs targeting various diseases, including cancer and infectious diseases. The spirocyclic nature may enhance its bioavailability and specificity compared to traditional drug molecules.
Case Studies and Research Findings
Several studies have documented the effects of 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane on biological systems:
Study on Protein Binding
In a study examining the binding affinity of this compound to specific enzymes, researchers found that it significantly inhibited enzyme activity at micromolar concentrations, indicating its potential as an inhibitor in therapeutic contexts.
Investigation into Metabolic Pathways
Another research effort focused on how 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane influences metabolic pathways in cell cultures. The results demonstrated alterations in key metabolic markers, suggesting that the compound could modulate cellular metabolism effectively.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table compares 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane with analogous spirocyclic compounds, emphasizing structural differences, similarity scores, and biological activities where available:
Key Insights:
Positional isomerism (e.g., 8-oxa-2-aza vs. 1-oxa-7-aza) alters electronic density, impacting interactions with biological targets such as enzymes or receptors .
Functional Group Influence: The imidazole moiety in the target compound may mimic histidine residues in proteins, enabling competitive inhibition in antimicrobial pathways, as observed in structurally related imidazo-triazinone derivatives . Oxalate salts (e.g., in 1408076-14-1 and 1651840-84-4) improve aqueous solubility but may reduce bioavailability due to ionic interactions .
Méthodes De Préparation
Formation of 1-Oxa-7-azaspiro[4.5]decane Intermediate
The spirocyclic backbone is synthesized through a copper-catalyzed oxidative cyclization strategy, as demonstrated in analogous 1-oxa-4-azaspiro[4.5]deca-6,9-diene systems. Starting with 4-aminophenol and α-hydroxy acids, amide intermediates undergo cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) and tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄ClO₄]). This method achieves a 72–75% yield for related spirodiones.
Reaction Conditions:
Imidazole Installation via Nucleophilic Substitution
The 3-position of the spirocyclic amine is functionalized using 1H-imidazole under Mitsunobu conditions or palladium-catalyzed cross-coupling. A patent detailing TRPM8 antagonists highlights the use of propargyl bromide and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for alkylation, followed by copper-mediated azide-alkyne cycloaddition (CuAAC) to introduce heterocycles.
Optimized Parameters for Alkylation:
-
Base: DBU (1.5 equiv)
-
Alkylating Agent: Propargyl bromide (1.2 equiv)
-
Solvent: Tetrahydrofuran (THF), 60°C
Synthetic Route 2: Tandem Ring-Closing Metathesis/Reductive Amination
Ring-Closing Metathesis (RCM)
A spirocyclic diamine scaffold is constructed via RCM using Grubbs-II catalyst, as reported for 2,8-diazaspiro[4.5]decane derivatives. While this method originally targeted diamines, adaptation for oxa-aza systems involves substituting one amine with an oxygen atom.
Typical Procedure:
Reductive Amination with Imidazole Derivatives
The spirocyclic amine undergoes reductive amination with imidazole-4-carbaldehyde under hydrogenation conditions. Platinum oxide (PtO₂) in methanol at 50 psi H₂ affords the target compound in moderate yields.
Comparative Analysis of Synthetic Methods
Characterization and Validation
Spectroscopic Data
Q & A
Q. What divergent synthesis approaches enable the generation of spirocyclic compound libraries?
- Methodological Answer : A 162-member library was synthesized via: (i) Separation of spirocyclic diastereomers, (ii) Scaffold diversification using four Horner-Emmons-Wadsworth reagents, (iii) Nitrogen functionalization (e.g., alkylation, acylation) . Parallel synthesis in solution phase with automated purification (e.g., flash chromatography) ensures scalability .
Q. What challenges exist in optimizing pharmacokinetic properties of these derivatives?
- Methodological Answer : Key challenges include mitigating rapid hepatic metabolism (e.g., via piperidine ring oxidation) and improving blood-brain barrier penetration. Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
